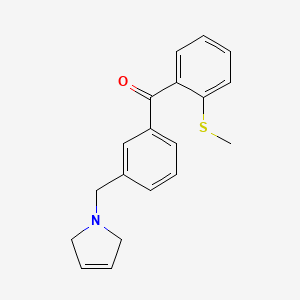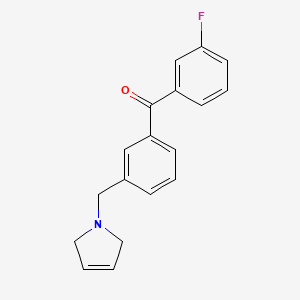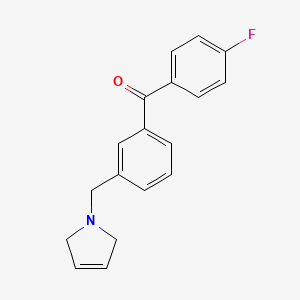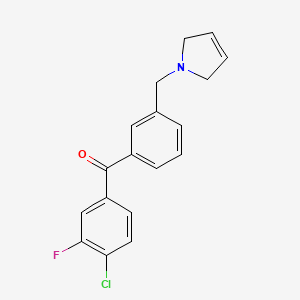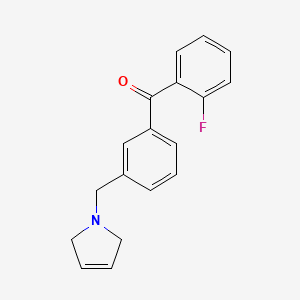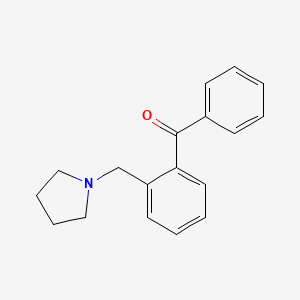
2-(Pyrrolidinomethyl)benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Pyrrolidinomethyl)benzophenone” is a chemical compound with the molecular formula C18H19NO . It is also known as Phenyl(2-(pyrrolidin-1-ylmethyl)phenyl)methanone .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, which are five-membered lactams present in both natural and synthetic compounds, has gained significant attention in the development of novel methods . They have been used in the synthesis of various alkaloids and unusual β-amino acids . There are three routes for the synthesis of benzophenone: Friedel-Crafts Alkylation, Friedel-Crafts Acylation, and Pd Catalyzed Cross Coupling .Molecular Structure Analysis
The molecular structure of “2-(Pyrrolidinomethyl)benzophenone” can be represented by the InChI code: 1S/C19H21NO/c1-15-8-2-4-10-17(15)19(21)18-11-5-3-9-16(18)14-20-12-6-7-13-20/h2-5,8-11H,6-7,12-14H2,1H3 .Applications De Recherche Scientifique
Photochemistry in Biological and Bioorganic Chemistry
2-(Pyrrolidinomethyl)benzophenone (BP), as part of the benzophenone photophores, is extensively used in biological chemistry and bioorganic chemistry. Its unique photochemical properties allow for light-directed covalent attachment processes in various applications, such as binding site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting. The stability of BP in ambient light and its low reactivity toward water make it advantageous for these applications (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).
Environmental Impact and Removal Techniques
The environmental impact and removal of BP compounds have been a subject of research. Studies on Benzophenone-2 (BP-2), a related compound, show its presence in aquatic environments with estrogenic toxicity. Research on the removal of BP-2 via ozonation indicates a correlation between pH levels and degradation efficiency, providing insights into environmental remediation strategies (Wang, Wang, Chen, Qu, & Wang, 2018).
Medical and Biological Analysis
In medical and biological research, methods for determining the presence of BP compounds in human tissues have been developed. For example, a study on the detection of various BPs in human placental tissue samples via liquid chromatography-tandem mass spectrometry illustrates the relevance of BP compounds in human health research (Vela-Soria et al., 2011).
Luminescent Sensing Material
BP's application extends to the development of luminescent sensing materials. A study on a water-stable Zn-Tb heterometallic coordination polymer demonstrates the use of BP for the rapid detection of ultraviolet filters, highlighting its utility in environmental monitoring (Xu, Chen, Min, Song, Wang, Shi, & Cheng, 2020).
Orientations Futures
Pyrrolones and pyrrolidinones, which are related to “2-(Pyrrolidinomethyl)benzophenone”, are versatile lead compounds for designing powerful bioactive agents . They have diverse biological activities and are used as building blocks for various intermediates in organic synthesis . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .
Propriétés
IUPAC Name |
phenyl-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-18(15-8-2-1-3-9-15)17-11-5-4-10-16(17)14-19-12-6-7-13-19/h1-5,8-11H,6-7,12-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFJMVBYUDMOEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643629 |
Source


|
| Record name | Phenyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidinomethyl)benzophenone | |
CAS RN |
742000-78-8 |
Source


|
| Record name | Phenyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

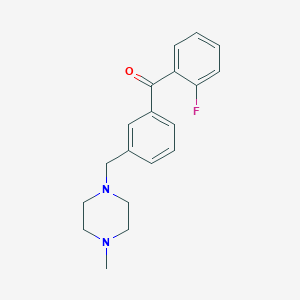

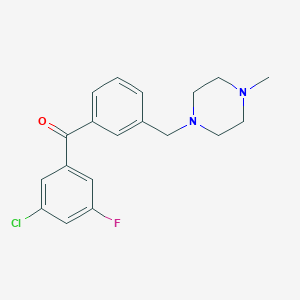
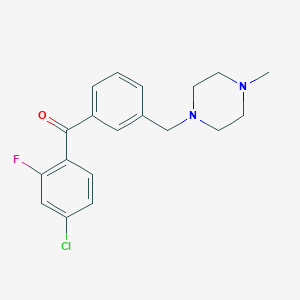
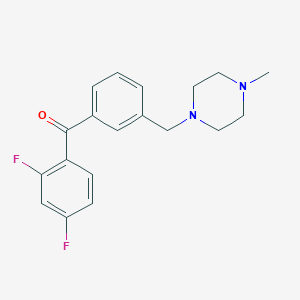

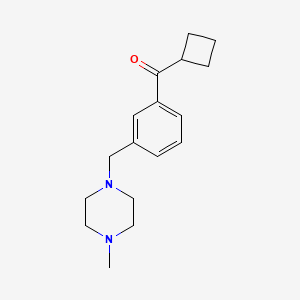
![Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327207.png)
![Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327208.png)
